![molecular formula C19H14BrNO3S B338585 N-[4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide](/img/structure/B338585.png)
N-[4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a bromophenyl group, an oxoethoxy linkage, and a thiophenecarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.
Formation of the oxoethoxy linkage: This step involves the reaction of the bromophenyl intermediate with an ethoxy compound under specific conditions to form the oxoethoxy linkage.
Formation of the thiophenecarboxamide moiety: This step involves the reaction of the oxoethoxy intermediate with a thiophene compound to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
Applications De Recherche Scientifique
N-[4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: The compound is investigated for its potential use in the development of new materials with specific properties, such as conductivity and stability.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mécanisme D'action
The mechanism of action of N-[4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide
- N-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide
- N-{4-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide
Uniqueness
N-[4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide is unique due to the presence of the bromine atom in the bromophenyl group. This bromine atom can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds with different substituents.
Propriétés
Formule moléculaire |
C19H14BrNO3S |
|---|---|
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
N-[4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H14BrNO3S/c20-14-5-3-13(4-6-14)17(22)12-24-16-9-7-15(8-10-16)21-19(23)18-2-1-11-25-18/h1-11H,12H2,(H,21,23) |
Clé InChI |
WXEWXPCZYSCEAE-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)C3=CC=C(C=C3)Br |
SMILES canonique |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


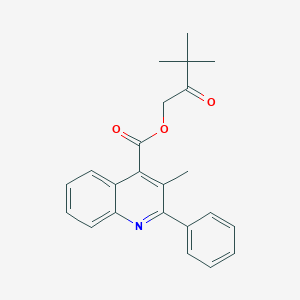
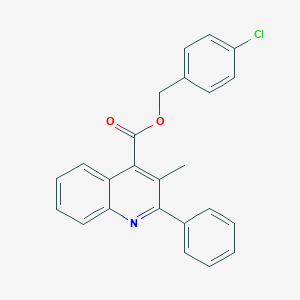
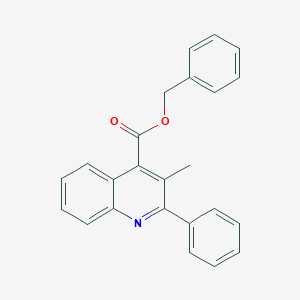
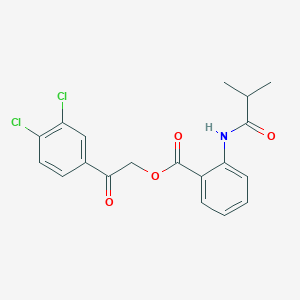
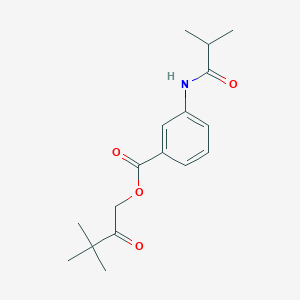
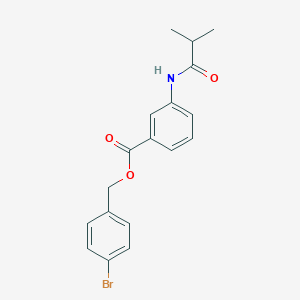
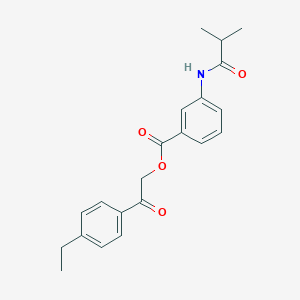
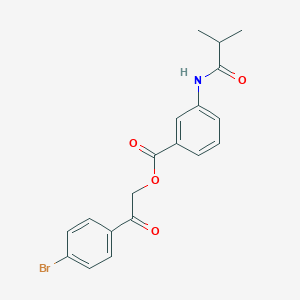
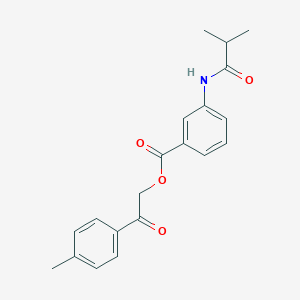
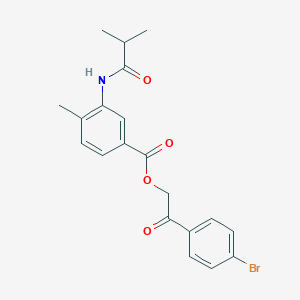
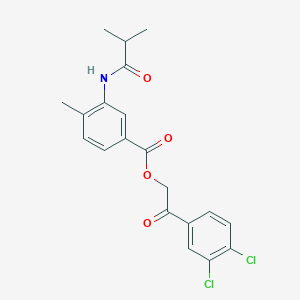
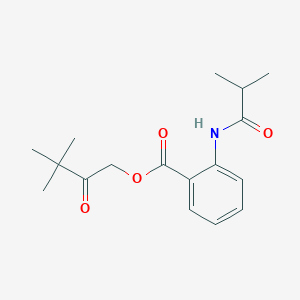
![4-[(4-chlorophenoxy)methyl]-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B338526.png)
![Ethyl 4-{[4-(2-quinoxalinyl)phenoxy]methyl}benzoate](/img/structure/B338527.png)
